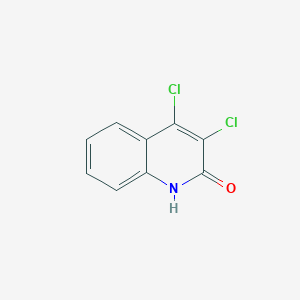
Quinolinol, dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinol, dichloro-: This compound is notable for its broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties . It is used in various fields such as medicine, chemistry, and industry due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinolinol, dichloro- typically involves the chlorination of 8-hydroxyquinoline. One common method includes the use of phosphorus oxychloride as a chlorinating agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of quinolinol, dichloro- follows similar synthetic routes but on a larger scale. The process involves hydrolysis and acid adjustment of 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and chlorination . This method ensures a consistent and high-yield production suitable for commercial applications.
化学反应分析
Types of Reactions: Quinolinol, dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, where reagents like chlorine or nitric acid are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Chlorine gas or nitric acid under controlled temperatures.
Major Products Formed:
Oxidation: Quinolinol derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinolinol compounds with fewer double bonds.
Substitution: Halogenated or nitrated quinolinol derivatives.
科学研究应用
Quinolinol, dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Employed in the synthesis of various chemical products and as an analytical reagent.
作用机制
The mechanism by which quinolinol, dichloro- exerts its effects involves its ability to chelate metal ions. This chelation disrupts the function of metal-dependent enzymes in microorganisms, leading to their inhibition . Additionally, it can induce DNA damage in cancer cells, triggering apoptosis and cell cycle arrest .
相似化合物的比较
Chloroxine: Another dichloro derivative of quinoline with similar antimicrobial properties.
5-Chloro-8-quinolinol: A mono-chlorinated derivative with slightly different biological activities.
5,7-Diiodo-8-hydroxyquinoline: An iodinated analogue with enhanced antimicrobial properties.
Uniqueness: Quinolinol, dichloro- is unique due to its dual chlorine substitutions, which enhance its biological activity and make it more effective in various applications compared to its mono-substituted or iodinated counterparts .
属性
IUPAC Name |
3,4-dichloro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-5-3-1-2-4-6(5)12-9(13)8(7)11/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTQUVPXSUZSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382919 |
Source


|
| Record name | Quinolinol, dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12041-77-9 |
Source


|
| Record name | Quinolinol, dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
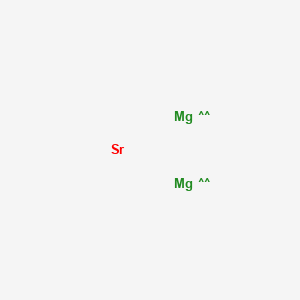
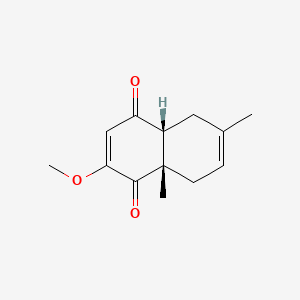
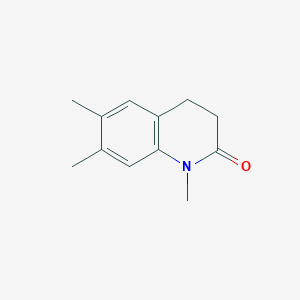

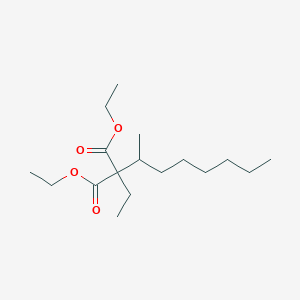
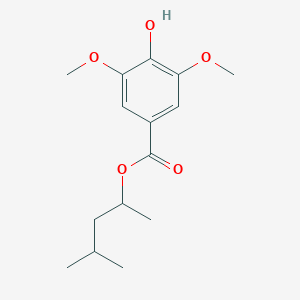
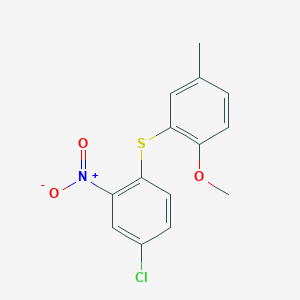
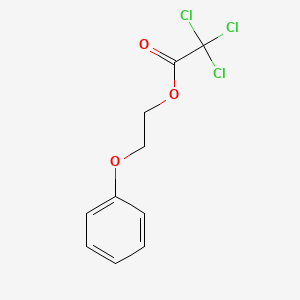
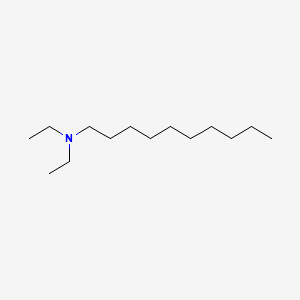
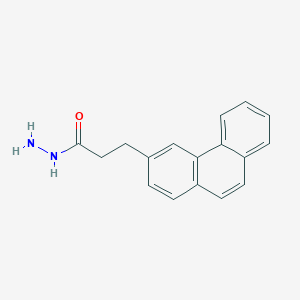
![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)
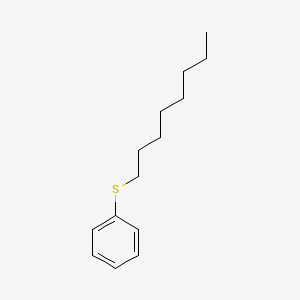
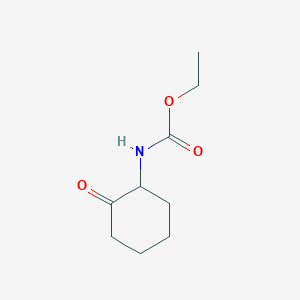
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
